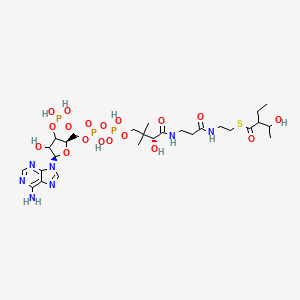

2-Ethyl-3-Hydroxybutyryl Coenzyme A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-3-Hydroxybutyryl Coenzyme A is a biochemical compound with the molecular formula C27H46N7O18P3S and a molecular weight of 881.68 . It is a derivative of Coenzyme A, a cofactor involved in enzymatic acetyl transfer reactions. This compound is primarily used in proteomics research and has significant applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-Hydroxybutyryl Coenzyme A typically involves the microbial production of ®-3-hydroxybutyrate, which is a precursor in the synthesis of value-added chiral compounds such as antibiotics and vitamins . The process involves the conversion of acetyl CoA into ®-3-hydroxybutyryl-coenzyme A by β-ketothiolase (PhaA) and acetoacetyl CoA reductase (PhaB) . The engineered Escherichia coli harboring the phaAB and pct genes can produce significant amounts of ®-3-hydroxybutyrate from glucose, especially with the addition of acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the microbial synthesis approach using engineered Escherichia coli is a promising method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-Hydroxybutyryl Coenzyme A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include NAD+ and NADH for redox reactions . The conditions for these reactions typically involve enzymatic catalysis, such as the action of 3-hydroxy-2-methylbutyryl-CoA dehydrogenase .

Major Products Formed

The major products formed from these reactions include 2-methylacetoacetyl-CoA and NADH .

Scientific Research Applications

2-Ethyl-3-Hydroxybutyryl Coenzyme A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-Hydroxybutyryl Coenzyme A involves its role as a cofactor in enzymatic acetyl transfer reactions. It participates in the tricarboxylic acid cycle and other metabolic pathways by forming reversible thioester bonds with carbon chains of various lengths and structures . The compound’s molecular targets include enzymes involved in these metabolic pathways, such as β-ketothiolase and acetoacetyl CoA reductase .

Comparison with Similar Compounds

Similar Compounds

β-Hydroxybutyryl-CoA: An intermediate in the fermentation of butyric acid and in the metabolism of lysine and tryptophan.

3-Hydroxybutyryl-Coenzyme A: A related compound used in the production of fine chemicals and biobased polyesters.

Uniqueness

2-Ethyl-3-Hydroxybutyryl Coenzyme A is unique due to its specific structure and its role in enzymatic acetyl transfer reactions. Its applications in proteomics research and its involvement in various metabolic pathways distinguish it from other similar compounds .

Properties

Molecular Formula |

C27H46N7O18P3S |

|---|---|

Molecular Weight |

881.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-hydroxybutanethioate |

InChI |

InChI=1S/C27H46N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-16,19-21,25,35,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t14?,15?,16-,19?,20?,21+,25-/m1/s1 |

InChI Key |

UZLVRCHSBPTMKL-ABRZHQEWSA-N |

Isomeric SMILES |

CCC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)

![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)

![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)